molecular formula C17H16BrN3O3S B11056605 2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone

2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone

Cat. No.: B11056605
M. Wt: 422.3 g/mol
InChI Key: NHPABJXKQBMJLT-UHFFFAOYSA-N
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Description

2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The imidazo[1,2-A]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Coupling with Phenyl Morpholino Sulfone: The brominated intermediate is coupled with phenyl morpholino sulfone through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino sulfone moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the bromine atom or the sulfone group, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the morpholino sulfone.

    Reduction: Reduced forms of the bromine or sulfone groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-imidazo[1,2-A]pyridine: Lacks the phenyl morpholino sulfone moiety, making it less versatile in terms of chemical reactivity and biological activity.

    Phenyl Morpholino Sulfone: Does not contain the imidazo[1,2-A]pyridine core, limiting its applications in medicinal chemistry.

    Imidazo[1,2-A]pyridine Derivatives: Various derivatives exist, each with different substituents that can alter their chemical and biological properties.

Uniqueness

2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone is unique due to its combination of the imidazo[1,2-A]pyridine core and the phenyl morpholino sulfone moiety. This dual functionality allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

4-(2-bromo-5-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonylmorpholine

InChI

InChI=1S/C17H16BrN3O3S/c18-14-5-4-13(15-12-20-6-2-1-3-17(20)19-15)11-16(14)25(22,23)21-7-9-24-10-8-21/h1-6,11-12H,7-10H2

InChI Key

NHPABJXKQBMJLT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=CN4C=CC=CC4=N3)Br

Origin of Product

United States

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